An In-depth Technical Guide to (2S,3S)-Fmoc-abu(3-n3)-oh: Properties, Applications, and Protocols
An In-depth Technical Guide to (2S,3S)-Fmoc-abu(3-n3)-oh: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-Fmoc-abu(3-n3)-oh, systematically named (2S,3S)-2-(9-fluorenylmethoxycarbonylamino)-3-azidobutanoic acid, is a synthetically versatile amino acid derivative of significant interest in the fields of peptide chemistry, chemical biology, and drug discovery. Its unique structural features, namely the stereochemically defined backbone, the orthogonally stable Fmoc protecting group, and the reactive azido moiety, make it a valuable building block for the synthesis of modified peptides and bioconjugates. This guide provides a comprehensive overview of its chemical properties, discusses its key applications, and presents detailed protocols for its use in solid-phase peptide synthesis and click chemistry.
Core Chemical Properties
(2S,3S)-Fmoc-abu(3-n3)-oh is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 131669-42-6 | [2] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 366.37 g/mol | |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 151-152 °C | [1] |
| Optical Rotation | [α]D²⁰ = +13 ± 1° (c=1 in MeOH) | [1] |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Clearly soluble in DMF (1 mmol in 2 ml) |
The defining feature of this compound is the presence of an azido group on the side chain. This functional group is remarkably stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), showing complete stability to piperidine used for Fmoc deprotection and trifluoroacetic acid (TFA) used for cleavage from the resin. This orthogonality allows for its seamless incorporation into peptide sequences.
Key Applications in Research and Development
The utility of (2S,3S)-Fmoc-abu(3-n3)-oh stems from the versatility of the azido group, which serves as a chemical handle for a variety of transformations.
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, its primary application is as a building block in SPPS. The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The stability of the azido group to the standard SPPS reaction cycles is a key advantage.
Click Chemistry and Bioconjugation
The azido moiety is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent ligation of the azido-containing peptide to molecules bearing a terminal alkyne. This has broad applications in:
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Peptide Stapling and Cyclization: Introducing conformational constraints into peptides to enhance their stability and biological activity.
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Labeling and Imaging: Attaching fluorescent dyes, radiolabels, or other reporter molecules for imaging and diagnostic applications.
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Drug Delivery: Conjugating peptides to drug molecules, polymers, or nanoparticles to improve their targeting and pharmacokinetic properties.
Synthesis of Modified Peptides
The azido group can be readily reduced to a primary amine. This conversion can be performed on the solid phase or in solution using reducing agents such as thiols or phosphines. This provides a route to synthesizing peptides containing the non-proteinogenic amino acid (2S,3S)-2,3-diaminobutanoic acid, which can be used to create branched or side-chain modified peptides.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key applications of (2S,3S)-Fmoc-abu(3-n3)-oh.
Protocol 1: Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an (2S,3S)-abu(3-n3) residue using a standard coupling reagent like HBTU.
Materials:
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Rink Amide resin
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(2S,3S)-Fmoc-abu(3-n3)-oh
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Other Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF)
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Piperidine
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N,N'-Diisopropylethylamine (DIPEA)
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Dichloromethane (DCM)
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin.
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Agitate for 5 minutes.
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Drain the solution.
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Add a fresh 20% piperidine/DMF solution and agitate for an additional 20 minutes.
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Drain and wash the resin thoroughly with DMF (5 x 1 min).
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-
Coupling of (2S,3S)-Fmoc-abu(3-n3)-oh:
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In a separate vial, dissolve (2S,3S)-Fmoc-abu(3-n3)-oh (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
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Allow the mixture to pre-activate for 2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction vessel for 2 hours at room temperature.
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Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
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Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
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-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
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HBTU/DIPEA: This is a standard and efficient coupling cocktail for Fmoc-SPPS, promoting rapid amide bond formation while minimizing side reactions.
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Piperidine: A secondary amine that is basic enough to efficiently remove the base-labile Fmoc group without cleaving the peptide from the acid-labile Rink Amide resin.
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TFA/TIS/H₂O Cocktail: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water are included as scavengers to trap reactive carbocations generated during cleavage, preventing modification of sensitive amino acid residues.
Workflow for Peptide Synthesis and Subsequent Click Chemistry
Caption: Workflow for SPPS incorporation and subsequent click chemistry.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for performing a click reaction on the peptide while it is still attached to the solid support.
Materials:
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Azido-peptide on resin (from Protocol 1, before cleavage)
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Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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N,N-Dimethylformamide (DMF) or a mixture of DMF/water
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DIPEA
Procedure:
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Resin Preparation: Swell the azido-peptide on resin in DMF.
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Click Reaction Cocktail:
-
In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents relative to resin loading), CuSO₄ (1 equivalent), and sodium ascorbate (5 equivalents) in a suitable solvent (e.g., DMF/water 4:1).
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Add DIPEA (2 equivalents) to the mixture.
-
-
Reaction:
-
Add the click reaction cocktail to the resin.
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Agitate the reaction vessel at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Drain the reaction solution.
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Wash the resin extensively with DMF, water, DMF, and finally DCM to remove copper salts and excess reagents.
-
-
Cleavage and Purification: Proceed with the cleavage and purification of the clicked peptide as described in Protocol 1 (steps 6 and 7).
Causality Behind Experimental Choices:
-
CuSO₄/Sodium Ascorbate: This combination generates the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that maintains the copper in its +1 oxidation state, which is essential for the cycloaddition reaction.
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On-Resin Reaction: Performing the click reaction on the solid support simplifies purification, as excess reagents can be easily washed away before cleavage of the final product.
Logical Relationship of Azido Group Transformations
Caption: Transformations of the azido-functionalized peptide.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
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General Handling: (2S,3S)-Fmoc-abu(3-n3)-oh should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
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Azide-Specific Precautions: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. While this compound is generally stable under normal laboratory conditions, it is crucial to avoid heating it excessively. When working with azides, it is good practice to use a safety shield.
-
Disposal: Dispose of all waste containing azides in accordance with institutional and local regulations. Quenching with a reducing agent before disposal may be required.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
(2S,3S)-Fmoc-abu(3-n3)-oh is a powerful and versatile building block for the synthesis of complex peptides and bioconjugates. Its stability in standard Fmoc-SPPS and the reactivity of the azido group in click chemistry reactions provide researchers with a robust tool for creating novel molecular architectures. The protocols and information presented in this guide are intended to provide a solid foundation for the successful application of this compound in research and development. As with any chemical synthesis, careful planning, execution, and characterization are essential for achieving reliable and reproducible results.
References
-
Chem-Impex International. (2S,3S)-(Fmoc-amino)-3-azidobutyric acid. [Link]
-
PubMed. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. [Link]
-
PubMed. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH. [Link]
-
David Spring Group, University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]
-
PubMed Central. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
PubMed. Fmoc-based synthesis of peptide thioacids for azide ligations via 2-cyanoethyl thioesters. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PubMed. Synthesis of (2S,3S)-3'-fluoroisoleucine. [Link]
-
BOC Sciences. (2S,3S)-(Fmoc-amino)-3-azidobutyric acid. [Link]
